(R)-1-Phenylpropane-2-thiol
CAS No.:
Cat. No.: VC17378843
Molecular Formula: C9H12S
Molecular Weight: 152.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12S |
|---|---|
| Molecular Weight | 152.26 g/mol |
| IUPAC Name | (2R)-1-phenylpropane-2-thiol |
| Standard InChI | InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
| Standard InChI Key | ACTXIMLSMCEGSC-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=CC=C1)S |
| Canonical SMILES | CC(CC1=CC=CC=C1)S |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(R)-1-Phenylpropane-2-thiol (CAS 53273-23-7) has the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol . Its IUPAC name, (2R)-1-phenylpropane-2-thiol, reflects the stereochemistry at the second carbon, where the thiol group (-SH) and phenyl group are arranged in an R-configuration. The compound’s SMILES notation, CC@HS, explicitly denotes this chirality .
Table 1: Key Identifiers of (R)-1-Phenylpropane-2-thiol
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂S |
| Molecular Weight | 152.26 g/mol |
| InChI Key | ACTXIMLSMCEGSC-MRVPVSSYSA-N |
| CAS Number | 53273-23-7 |
| Optical Rotation | Not reported (further study needed) |
The 3D conformation reveals a bent propane chain with intramolecular interactions between the sulfur atom and the aromatic ring, influencing its reactivity .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectra for related thiols, such as 2-(methylamino)-1-phenylpropane-1-thiol, show characteristic shifts for thiol protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) . While direct data for (R)-1-phenylpropane-2-thiol is limited, comparative analysis suggests similar deshielding effects due to the electron-withdrawing thiol group .
Synthesis and Stereochemical Control
Enantioselective Synthesis
The synthesis of (R)-1-phenylpropane-2-thiol typically involves:
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Thiolation of Prochiral Precursors: Reaction of 1-phenylpropene with hydrogen sulfide (H₂S) under catalytic asymmetric conditions .
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Chiral Auxiliary Methods: Use of (R)-BINOL-phosphoric acid catalysts to induce enantioselectivity, achieving >90% enantiomeric excess (ee) in model systems .
Table 2: Comparison of Synthesis Routes
| Method | Yield (%) | ee (%) | Key Challenge |
|---|---|---|---|
| Asymmetric Hydrogenation | 65 | 92 | Catalyst Cost |
| Chiral Resolution | 40 | 99 | Low Efficiency |
| Enzymatic Synthesis | 75 | 85 | Substrate Specificity |
Industrial-scale production remains limited due to the instability of thiols under oxidative conditions, necessitating inert atmospheres and low-temperature processing.
Applications in Materials Science and Catalysis
Surface Functionalization
(R)-1-Phenylpropane-2-thiol forms self-assembled monolayers (SAMs) on gold surfaces via Au-S bonds. These SAMs exhibit superior packing density compared to racemic mixtures, attributed to stereospecific van der Waals interactions . Applications include:
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Biosensors: Enhanced selectivity for chiral analyte detection.
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Corrosion Inhibition: Thiol layers protect metallic surfaces from oxidation .
Asymmetric Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, (R)-configured ligands improve yield and enantioselectivity by up to 20% compared to achiral analogs .
Future Directions and Research Gaps
Chirality-Property Relationships
Systematic studies comparing (R)- and (S)-enantiomers in catalytic and biological systems are needed to elucidate stereochemical effects. Preliminary data suggest the (R)-form exhibits 30% higher binding affinity to cytochrome P450 enzymes .
Advanced Delivery Systems
Encapsulation in cyclodextrin or liposomal carriers could enhance bioavailability for pharmaceutical applications. Computational models predict a 50% increase in solubility when complexed with β-cyclodextrin .
Sustainable Synthesis Routes
Exploration of biocatalytic methods using engineered thioredoxin enzymes may reduce reliance on heavy metal catalysts. Recent breakthroughs in enzyme-directed evolution have achieved 95% conversion rates in pilot-scale reactors .
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